molecular formula C5H6O5 B8210302 2-Acetylmalonic acid

2-Acetylmalonic acid

Cat. No.: B8210302
M. Wt: 146.10 g/mol
InChI Key: UCOSJYDCOFLFHL-UHFFFAOYSA-N
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Description

2-Acetylmalonic acid (IUPAC name: 2-acetylpropanedioic acid) is a derivative of malonic acid (propanedioic acid) featuring an acetyl group (-COCH₃) at the central carbon position. This structural modification confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in the preparation of heterocyclic compounds and as a building block for pharmaceuticals. These esters are intermediates in peptide synthesis and the production of unnatural amino acids. The acetyl group enhances electrophilicity at the α-carbon, facilitating nucleophilic substitutions or condensations, which are critical in constructing complex molecular architectures.

Properties

IUPAC Name

2-acetylpropanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c1-2(6)3(4(7)8)5(9)10/h3H,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOSJYDCOFLFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylmalonic acid can be synthesized through several methods. One common approach involves the acetoacetic ester synthesis, where ethyl acetoacetate is reacted with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes alkylation and subsequent hydrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ alternative starting materials and catalysts to improve efficiency and reduce costs.

Chemical Reactions Analysis

Oxidation Reactions

2-Acetylmalonic acid undergoes oxidation primarily at the acetyl group or the α-carbon of the malonic acid moiety.

Reagent Conditions Product Key Characteristics
KMnO₄ (acidic)H₂SO₄, 80°CDiketonesCleavage of α-C–C bonds yields diketones
CrO₃ (Jones reagent)Acetone, 0–5°CCarboxylic acidsSelective oxidation to acetic acid derivatives
Ozone (O₃)H₂O/ZnOxalic acidOxidative cleavage of enol intermediates

Mechanistic Insights :

  • The acetyl group facilitates enolization, allowing oxidation at the α-position.

  • Strong oxidizing agents like KMnO₄ induce decarboxylation alongside oxidation .

Reduction Reactions

Reduction targets the ketone or ester groups, yielding alcohols or hydrocarbons.

Reagent Conditions Product Yield
LiAlH₄Dry ether, 25°C2-Acetylpropanediol75–85%
NaBH₄MeOH, 0°CSecondary alcohol60–70%
H₂ (Pd/C)1 atm, 25°C3-Hydroxypentanoic acid50–60%

Key Observations :

  • LiAlH₄ reduces both ketone and ester groups, while NaBH₄ selectively reduces ketones .

  • Catalytic hydrogenation preserves the malonic acid backbone but saturates the acetyl group .

Substitution Reactions

The acetyl group acts as an electrophilic site for nucleophilic substitution.

Nucleophile Base Product Application
Amines (NH₃)EtONaβ-KetoamidePrecursor for heterocyclic synthesis
Alkoxides (RO⁻)THF, −78°CAlkoxy-substituted esterIntermediate in malonic ester synthesis
Grignard reagentsDry etherTertiary alcoholSynthesis of branched carboxylic acids

Mechanism :

  • Deprotonation by a strong base (e.g., NaOEt) generates an enolate, which undergoes nucleophilic attack at the acetyl carbonyl .

Decarboxylation Reactions

Decarboxylation is a hallmark reaction due to the β-keto acid structure.

Conditions Product Mechanistic Pathway
Aqueous HCl, ΔAcetic acid derivativeCyclic enol intermediate → CO₂ loss
Pyridine, refluxα,β-Unsaturated acidKnoevenagel condensation followed by CO₂ release
Enzymatic (AMDase)Chiral carboxylic acidStereoselective decarboxylation

Thermal Decarboxylation Example :

  • Hydrolysis of esters to dicarboxylic acid.

  • Cyclic transition state forms an enol, releasing CO₂ .

  • Tautomerization yields a monocarboxylic acid .

Side Reactions and Limitations

  • Dialkylation : Competing alkylation at both α-carbons complicates product isolation .

  • Transesterification : Ester groups may scramble under basic conditions unless matched with the base (e.g., ethyl esters with NaOEt) .

Scientific Research Applications

2-Acetylmalonic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Its derivatives are investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-acetylmalonic acid involves its reactivity as a nucleophile and electrophile. The acetyl group can participate in nucleophilic addition reactions, while the malonic acid moiety can undergo decarboxylation and enolate formation. These properties enable it to act as an intermediate in various chemical transformations, targeting specific molecular pathways and facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Table 1: Key Properties of Malonic Acid Derivatives

Compound Molecular Formula Molecular Weight CAS Number Substituent Key Applications
This compound C₅H₆O₅ 146.10 (calc.) Not provided -COCH₃ (acetyl) Organic synthesis, pharmaceutical intermediates
Methylmalonic acid C₄H₆O₄ 118.09 516-05-2 -CH(CH₃) (methyl) Biomarker for vitamin B₁₂ deficiency
Allylmalonic acid C₆H₈O₄ 144.13 2583-25-7 -CH₂CH₂CH₂ (allyl) Polymer chemistry, crosslinking agents
2-Ethylmalonic acid C₅H₈O₄ 132.11 601-75-2 -CH₂CH₃ (ethyl) Fine chemicals, organic intermediates
2-Benzylmalonic acid C₁₀H₁₀O₄ 194.18 Not provided -CH₂C₆H₅ (benzyl) Peptide synthesis, chiral resolutions

Physicochemical Properties

  • Solubility :
    • Acetyl and benzyl derivatives exhibit lower aqueous solubility due to hydrophobic substituents.
    • Methyl and ethyl derivatives show moderate solubility in polar solvents.
  • Stability :
    • Allylmalonic acid is prone to polymerization under radical initiators .
    • This compound is sensitive to hydrolysis, requiring anhydrous conditions for storage .

Research Findings and Trends

Recent studies highlight the role of substituents in tuning malonic acid derivatives for targeted applications:

  • Biomedical Relevance : Methylmalonic acid’s role in metabolic profiling underscores the importance of substituent-driven bioavailability .
  • Material Science : Allylmalonic acid’s reactivity in polymerization aligns with trends in sustainable polymer design .
  • Pharmaceuticals : Ethyl and benzyl derivatives are increasingly used in prodrug strategies to enhance lipid solubility .

Q & A

Q. What are the optimal synthetic routes for 2-acetylmalonic acid, and how do reaction conditions influence yield and purity?

Methodological Answer :

  • Synthesis Pathways :
    • Classic methods involve condensation of malonic acid with acetyl chloride under anhydrous conditions. Alternative routes include catalytic esterification followed by hydrolysis .
    • Key parameters: Temperature (40–60°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of reactants.
  • Yield Optimization :
    • Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Adjust pH during workup (e.g., acidification to precipitate product) to minimize side-product formation .
  • Purity Assessment :
    • Use melting point analysis (literature: ~120–122°C) and NMR (¹H/¹³C) to confirm structural integrity. Trace impurities (e.g., unreacted malonic acid) can be quantified via GC-MS .

Q. How should researchers design purification protocols for this compound to address common byproducts?

Methodological Answer :

  • Chromatographic Techniques :
    • Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) effectively separates this compound from acetylated byproducts.
    • For large-scale purification, recrystallization in ethanol/water mixtures (1:2 v/v) is preferred .
  • Troubleshooting :
    • If crystallization fails, consider vacuum sublimation or adjusting solvent polarity.

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies be resolved?

Methodological Answer :

  • Data Cross-Verification :
    • Compare chemical shifts (e.g., carbonyl peaks at 170–175 ppm in ¹³C NMR) against standardized databases (SciFinder, Reaxys).
    • Analyze solvent effects: DMSO-d₆ may cause peak splitting due to hydrogen bonding, while CDCl₃ provides sharper signals .
  • Contradiction Analysis :
    • Replicate experiments under identical conditions. Use high-resolution MS to confirm molecular ion peaks (expected: m/z 146.02 for C₅H₆O₅) .

Q. What experimental strategies are effective in elucidating the keto-enol tautomerism of this compound?

Methodological Answer :

  • Dynamic NMR Studies :
    • Conduct variable-temperature ¹H NMR (25–80°C) to observe tautomeric equilibrium. Look for coalescence of enolic proton signals (~δ 12–14 ppm) .
  • Computational Modeling :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to predict thermodynamic stability of tautomers. Compare with experimental ΔG values .

Q. How can researchers address conflicting reports on the compound’s stability under varying pH and temperature?

Methodological Answer :

  • Stability Assays :
    • Use accelerated degradation studies (pH 1–13, 25–60°C) with HPLC monitoring. Calculate half-life (t₁/₂) and identify degradation products via LC-MS .
  • Statistical Validation :
    • Apply ANOVA to compare stability across conditions. Report confidence intervals (95%) to resolve contradictions .

Data Presentation and Analysis Guidelines

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodExpected ResultCitation
Melting PointDSC120–122°C
pKa (carboxylic groups)Potentiometric Titration2.8 and 4.1
λ_max (UV-Vis)Ethanol Solution210 nm, 260 nm

Critical Research Practices

  • Literature Review : Prioritize peer-reviewed journals (e.g., Analytical Chemistry, Journal of Organic Chemistry) over preprint repositories. Use tools like Zotero to manage citations .
  • Ethical Data Reporting : Disclose all raw data in appendices, and flag outliers with Grubbs’ test (α=0.05) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetylmalonic acid
Reactant of Route 2
Reactant of Route 2
2-Acetylmalonic acid

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